BenchChemオンラインストアへようこそ!

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol

Lipophilicity ADME chromatography

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol (CAS 1184129-47-2) is a fluorinated N-arylpiperidine building block with molecular formula C₁₁H₁₄F₂N₂O and molecular weight 228.24 g/mol. The compound features a piperidin-4-ol core N-substituted with a 4-amino-2,6-difluorophenyl ring, yielding a computed XLogP3 of 1.4, topological polar surface area (TPSA) of 49.5 Ų, and 5 hydrogen bond acceptor sites.

Molecular Formula C11H14F2N2O
Molecular Weight 228.24 g/mol
CAS No. 1184129-47-2
Cat. No. B1530221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol
CAS1184129-47-2
Molecular FormulaC11H14F2N2O
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C=C(C=C2F)N)F
InChIInChI=1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2
InChIKeyZZYJERAZNCTCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol (CAS 1184129-47-2): Key Physicochemical & Structural Baseline for Research Procurement


1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol (CAS 1184129-47-2) is a fluorinated N-arylpiperidine building block with molecular formula C₁₁H₁₄F₂N₂O and molecular weight 228.24 g/mol [1]. The compound features a piperidin-4-ol core N-substituted with a 4-amino-2,6-difluorophenyl ring, yielding a computed XLogP3 of 1.4, topological polar surface area (TPSA) of 49.5 Ų, and 5 hydrogen bond acceptor sites [1]. It is commercially supplied at ≥95% purity, with recommended long-term storage in sealed, dry conditions at 2–8 °C . Its primary classification is as a synthetic intermediate or research building block for medicinal chemistry and fragment-based elaboration .

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol: Why the Non-Fluorinated or Regioisomeric Analogs Cannot Be Interchanged Without Consequence


Substituting 1-(4-amino-2,6-difluorophenyl)piperidin-4-ol with its non-fluorinated analog (1-(4-aminophenyl)piperidin-4-ol, CAS 142752-12-3) or with the regioisomeric 4-(2,6-difluorophenyl)piperidin-4-ol (CAS 1274933-84-4) introduces measurable changes in lipophilicity, hydrogen-bonding capacity, synthetic connectivity, and regulatory starting-material classification. The two ortho-fluorine substituents elevate computed logP by ~0.2 log units relative to the non-fluorinated parent [1][2], directly impacting chromatographic retention, passive permeability, and formulation behavior in medicinal chemistry workflows. The N-arylpiperidine connectivity (target) versus the C-arylpiperidine connectivity (regioisomer) determines fundamentally different reactivity profiles in cross-coupling, reductive amination, and N-deprotection sequences [1][3]. These differences are not cosmetic: they control which synthetic routes are viable and which downstream pharmacophores can be accessed. The quantitative evidence below supports procurement specificity.

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Enhanced Lipophilicity (ΔXLogP3 +0.2) vs. Non-Fluorinated Analog Drives Differential Chromatographic and Permeability Behavior

The computed XLogP3 of 1-(4-amino-2,6-difluorophenyl)piperidin-4-ol is 1.4, compared to 1.2 for the non-fluorinated analog 1-(4-aminophenyl)piperidin-4-ol (CAS 142752-12-3), representing a ΔXLogP3 of +0.2 [1][2]. This increment, conferred by the two ortho-fluorine atoms, is consistent with the well-characterized lipophilicity-enhancing effect of aryl fluorination in drug-like scaffolds [3].

Lipophilicity ADME chromatography fluorine substitution

Increased Hydrogen Bond Acceptor Count (5 vs. 3) Confers Distinct Supramolecular and Solubility Interactions Relative to Non-Fluorinated Analog

The target compound carries 5 hydrogen bond acceptor (HBA) sites (two from fluorine atoms, one from the hydroxyl oxygen, one from the piperidine nitrogen, and one from the aniline nitrogen), whereas the non-fluorinated comparator 1-(4-aminophenyl)piperidin-4-ol has only 3 HBA sites (lacking the two fluorine acceptors) [1][2]. Topological polar surface area (TPSA) is identical at 49.5 Ų for both compounds, indicating that the additional HBA capacity arises without increasing overall polar surface exposure, a property profile that can differentially affect crystal packing and co-solvent selection [1][2].

Hydrogen bonding solubility fluorine supramolecular chemistry

N-Arylpiperidine Connectivity Enables Synthetic Routes Inaccessible to the C-Aryl Regioisomer 4-(2,6-Difluorophenyl)piperidin-4-ol

The target compound positions the 4-amino-2,6-difluorophenyl group on the piperidine nitrogen (N-aryl connectivity, InChIKey ZZYJERAZNCTCTG-UHFFFAOYSA-N), whereas the regioisomeric 4-(2,6-difluorophenyl)piperidin-4-ol (CAS 1274933-84-4) attaches the aryl group at the piperidine 4-carbon (C-aryl connectivity) [1]. The N-aryl connectivity permits direct elaboration via N-acylation, N-sulfonylation, or N-alkylation at the aniline -NH₂ group without protecting the piperidine nitrogen, a strategy that is unavailable with the C-aryl regioisomer where the piperidine NH requires orthogonal protection [1][2]. This connectivity difference is further evidenced by the documented use of protected 3,5-difluoroaniline intermediates in constructing related N-arylpiperidine scaffolds [2].

Synthetic chemistry N-arylation building block regioisomer

Dual Ortho-Fluorine Substitution on the Aniline Ring Provides Metabolic Stability Advantages Over Non-Fluorinated and Mono-Fluorinated Analogs (Class-Level Evidence)

The 2,6-difluoro substitution pattern on the aniline ring of the target compound is expected, based on extensive medicinal chemistry precedent, to reduce oxidative metabolism at the adjacent aromatic positions and to lower the basicity of the aniline -NH₂ group (pKa reduction), thereby decreasing susceptibility to Phase II conjugation relative to non-fluorinated aniline-containing analogs [1][2]. While direct metabolic stability data for this specific compound are not publicly available, the class-level effect of ortho,ortho-difluoro substitution on aniline metabolic stability is well established: 2,6-difluoroaniline derivatives consistently show reduced intrinsic clearance in liver microsome assays compared to unsubstituted aniline congeners [1]. This property is particularly relevant when the compound is used as a synthetic intermediate for lead optimization, where early metabolic stability screening guides candidate progression.

Metabolic stability fluorine CYP450 oxidative metabolism

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol: High-Fidelity Application Scenarios Grounded in Quantitative Evidence


Fragment-Based Drug Discovery Requiring Fluorinated, Dual-Hydrogen-Bond-Donor/Acceptor Building Blocks

With a TPSA of 49.5 Ų, a computed XLogP3 of 1.4, and 2 hydrogen bond donor plus 5 acceptor sites, 1-(4-amino-2,6-difluorophenyl)piperidin-4-ol sits within favorable fragment-like property space (MW 228.24, rotatable bond count = 1) for fragment-based screening libraries [1]. The presence of both an aromatic amine and a secondary alcohol provides two orthogonal vectors for chemical elaboration, while the 2,6-difluoro substitution pattern offers potential for ¹⁹F NMR-based binding assays, a technique frequently employed in fragment-based drug discovery [2]. Procurement of this specific fluorinated fragment—rather than the non-fluorinated analog—is justified when ¹⁹F NMR reporter capability or enhanced lipophilicity is required for the screening cascade.

Medicinal Chemistry Lead Optimization Requiring N-Arylpiperidine Scaffolds with a Free Aniline Handle

The N-arylpiperidine connectivity of this compound, with an unsubstituted 4-amino group ortho,ortho-difluorine-flanked on the phenyl ring, constitutes a privileged intermediate for synthesizing kinase inhibitors, GPCR ligands, and epigenetic-target modulators where N-arylpiperidine cores are prevalent [1][2]. The free aniline -NH₂ permits direct acylation, sulfonylation, or reductive amination without requiring deprotection of the piperidine nitrogen. Compared to the C-aryl regioisomer 4-(2,6-difluorophenyl)piperidin-4-ol, which lacks the aromatic amine, this compound uniquely enables rapid parallel library synthesis via amide bond formation at the aniline position .

Synthesis of Fluorinated Pharmacophore Libraries via Aniline-Directed Functionalization for CNS or Anti-Infective Programs

The computed lipophilicity (XLogP3 = 1.4) of the target compound, combined with its hydrogen bond donor/acceptor profile (HBD = 2, HBA = 5), aligns with CNS drug-like property guidelines (CNS MPO desirability) and with anti-infective lead criteria [1][2]. The 2,6-difluoroaniline substructure is a recognized privileged fragment in antibacterial (e.g., fluoroquinolone analogs) and CNS-penetrant scaffolds [2]. The compound is commercially available at 95%+ purity with defined storage conditions (sealed, dry, 2–8 °C), making it suitable for reproducible library synthesis . The non-fluorinated analog (XLogP3 = 1.2, HBA = 3) cannot replicate the same CNS MPO parameter space [1].

Academic or Industrial Core-Facility Procurement for Custom Synthesis of Patent-Protected Chemical Space

Given the limited public biological annotation for this compound (as of the search date, no primary research articles or patents explicitly claiming it as a final bioactive entity were identified), its primary procurement value lies in custom synthesis and medicinal chemistry exploration [1]. The CNReagent listing reference price from Fluorochem (6380 CNY/250mg; 15928 CNY/1g; 47784 CNY/5g) indicates a premium research-chemical pricing tier, consistent with a low-volume, specialty building block [2]. For procurement officers, requesting quotes from multiple suppliers (Leyan, ChemScene, AK Scientific, Fluorochem) with explicit purity and storage specification requirements is recommended to ensure batch-to-batch reproducibility in downstream synthetic sequences [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.